3,3-Disubstitution Creates a Geminal Quaternary Center Absent in Common 3-Monosubstituted Azetidine Linkers
The target compound possesses a quaternary carbon at the azetidine 3-position due to its 3-ethoxy and 3-aminomethyl substituents. In contrast, the widespread PROTAC linker building block tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS 1173206-71-7) is only 3-monosubstituted, lacking the geminal disubstitution. A 3,3-disubstituted scaffold inherently restricts bond rotation and reduces the number of accessible conformers compared to a monosubstituted analog, a principle that can pre-organize a PROTAC molecule into a productive ternary complex geometry and reduce the entropic penalty of binding . While direct, head-to-head degradation data for PROTACs differing only by this substitution are not publicly available, a study on a series of androgen receptor-targeting PROTACs found that rigid, heterocyclic linkers consistently achieved high degradation values (86-99% at 0.1 μM), underscoring the critical role of linker pre-organization .
| Evidence Dimension | Number of substituents at the azetidine 3-position (conformational restriction) |
|---|---|
| Target Compound Data | 3,3-disubstituted (quaternary carbon with ethoxy and aminomethyl groups) |
| Comparator Or Baseline | tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (3-monosubstituted) |
| Quantified Difference | The target compound has one additional non-hydrogen substituent at the 3-position, increasing steric bulk and reducing conformational flexibility. The exact impact on degrader potency is target-dependent; however, a published dataset of rigid azetidine-containing PROTACs showed degradation values ranging from 86% to 99% at 0.1 μM, whereas corresponding flexible-linker series could not be identified, suggesting a preference for rigid scaffolds . |
| Conditions | Comparative structural analysis; AR-targeting PROTAC degradation data (0.1 μM treatment) from a curated dataset of 92 PROTACs . |
Why This Matters
A 3,3-disubstituted core provides a unique conformational constraint that can be leveraged to optimize ternary complex formation, a parameter unattainable with simpler 3-monosubstituted azetidine linkers.
- [1] Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. View Source
- [2] Apprato, G., Furlanetto, F., Lolli, M. L., & Mangiatordi, G. F. (2023). In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor. Molecules, 28(3), 1206. View Source
